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molecular formula C16H12O4 B1672643 Isoxepac CAS No. 55453-87-7

Isoxepac

Cat. No. B1672643
M. Wt: 268.26 g/mol
InChI Key: QFGMXJOBTNZHEL-UHFFFAOYSA-N
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Patent
US04175209

Procedure details

A sample of 4-benzyloxy-3-carboxyphenylacetic acid is treated with an excess of thionyl chloride at reflux for 2 hours. The excess thionyl chloride is removed in vacuo and the remaining 4-benzyloxy-3-(chlorocarbonyl)phenylacetyl chloride is dissolved in methylene chloride-nitromethane and treated with an equivalent amount of aluminum chloride. The reaction mixture is stirred several hours at room temperature, refluxed for two hours and quenched with dilute hydrochloric acid. The layers are separated, the organic phase dried and evaporated in vacuo to a residue which, on crystallization from isopropyl alcohol yields 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, mp 137°-"° C.
Name
4-benzyloxy-3-carboxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][C:10]=1[C:19]([OH:21])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O>>[O:21]=[C:19]1[C:7]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH2:1][O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][C:10]1=2

Inputs

Step One
Name
4-benzyloxy-3-carboxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CC(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred several hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining 4-benzyloxy-3-(chlorocarbonyl)phenylacetyl chloride is dissolved in methylene chloride-nitromethane
ADDITION
Type
ADDITION
Details
treated with an equivalent amount of aluminum chloride
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The layers are separated
CUSTOM
Type
CUSTOM
Details
the organic phase dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue which, on crystallization from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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